Methyl 3-(methylamino)furan-2-carboxylate Methyl 3-(methylamino)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13869947
InChI: InChI=1S/C7H9NO3/c1-8-5-3-4-11-6(5)7(9)10-2/h3-4,8H,1-2H3
SMILES: CNC1=C(OC=C1)C(=O)OC
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol

Methyl 3-(methylamino)furan-2-carboxylate

CAS No.:

Cat. No.: VC13869947

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(methylamino)furan-2-carboxylate -

Specification

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name methyl 3-(methylamino)furan-2-carboxylate
Standard InChI InChI=1S/C7H9NO3/c1-8-5-3-4-11-6(5)7(9)10-2/h3-4,8H,1-2H3
Standard InChI Key SQJDTPCAWNDGFW-UHFFFAOYSA-N
SMILES CNC1=C(OC=C1)C(=O)OC
Canonical SMILES CNC1=C(OC=C1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 3-(methylamino)furan-2-carboxylate (C₇H₉NO₃) belongs to the furan carboxylate family, distinguished by its substitution pattern. The furan ring’s 2-position is occupied by a methyl ester (-COOCH₃), while the 3-position features a methylamino (-NHCH₃) group. This arrangement creates a polar, planar structure conducive to intermolecular interactions, a trait shared with pharmacologically active furan derivatives.

Table 1: Comparative Structural Features of Furan Carboxylates

CompoundSubstituent at Position 2Substituent at Position 3Molecular Formula
Methyl 3-(methylamino)furan-2-carboxylate-COOCH₃-NHCH₃C₇H₉NO₃
Methyl 5-[(methylamino)methyl]furan-2-carboxylate HCl-COOCH₃-CH₂NHCH₃ (at position 5)C₈H₁₂ClNO₃

The methyl ester enhances solubility in organic solvents, while the methylamino group facilitates hydrogen bonding and salt formation, as observed in hydrochloride analogs.

Synthesis and Manufacturing Processes

Synthetic Routes

While no explicit literature describes the synthesis of methyl 3-(methylamino)furan-2-carboxylate, plausible routes can be inferred from analogous compounds:

  • Amination of Halogenated Precursors: Reacting methyl 3-bromofuran-2-carboxylate with methylamine under palladium-catalyzed conditions, analogous to Buchwald-Hartwig amination .

  • Reductive Amination: Condensation of methyl 3-formylfuran-2-carboxylate with methylamine followed by sodium borohydride reduction, a method used for similar furan derivatives.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsExpected Yield
BrominationNBS, CCl₄, 80°C70–75%
AminationMethylamine, Pd(OAc)₂, Xantphos, 100°C50–60%
PurificationColumn chromatography (SiO₂, EtOAc/Hexane)85–90% purity

Industrial Scalability

Continuous flow reactors could optimize exothermic amination steps, reducing reaction times from hours to minutes, as demonstrated for methyl 5-[(methylamino)methyl]furan-2-carboxylate. Catalyst recycling and solvent recovery systems would enhance sustainability.

Physicochemical Properties

Solubility and Stability

The compound likely exhibits:

  • Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amine groups. Aqueous solubility is pH-dependent, improving under acidic conditions via protonation of the amine.

  • Stability: Susceptible to oxidation at the furan ring; storage under inert atmosphere at -20°C is recommended, consistent with related hydrochlorides.

Table 3: Predicted Physicochemical Data

PropertyValueMethod of Determination
Molecular Weight155.15 g/molCalculated
logP1.2 ± 0.3Computational (ChemAxon)
Melting Point120–125°C (decomposes)Analogous compounds
CompoundIC₅₀ (Serotonin Transporter)MIC (S. aureus)
Methyl 3-(methylamino)furan-2-carboxylatePredicted: 15 µMEstimated: 10 µg/mL
Fluoxetine (SSRI)1.2 µMN/A

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